N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is C16H18ClFN4O2S, and it possesses a molecular weight of approximately 384.85 g/mol. It is classified as a carboxamide derivative, specifically containing an isoxazole moiety, which is known for its diverse biological activities.
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often documented in synthetic chemistry literature, emphasizing the importance of optimizing each step for efficiency and purity .
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride can be represented using various structural formulas:
InChI=1S/C16H17FN4O2S.ClH/c1-10-9-12(19-23-10)15(22)21(8-7-20(2)3)16-18-14-11(17)5-4-6-13(14)24-16;/h4-6,9H,7-8H2,1-3H3;1H
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
These notations provide insights into the connectivity and functional groups present in the molecule, which are crucial for understanding its reactivity and biological interactions .
The compound may undergo various chemical reactions typical for carboxamides and isoxazoles:
Technical details regarding these reactions can be found in organic chemistry literature focusing on similar compounds.
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, compounds with similar structures often act as modulators of biological pathways:
Quantitative data on binding affinities and biological activity would typically be derived from pharmacological studies .
The physical and chemical properties of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride include:
These properties are crucial for determining appropriate storage conditions and formulation strategies for research applications .
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride has potential applications in various scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2